tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17492426
InChI: InChI=1S/C13H22N4O2.ClH/c1-13(2,3)19-12(18)16-5-4-6-17-9-15-10(7-14)11(17)8-16;/h9H,4-8,14H2,1-3H3;1H
SMILES:
Molecular Formula: C13H23ClN4O2
Molecular Weight: 302.80 g/mol

tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride

CAS No.:

Cat. No.: VC17492426

Molecular Formula: C13H23ClN4O2

Molecular Weight: 302.80 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride -

Specification

Molecular Formula C13H23ClN4O2
Molecular Weight 302.80 g/mol
IUPAC Name tert-butyl 1-(aminomethyl)-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carboxylate;hydrochloride
Standard InChI InChI=1S/C13H22N4O2.ClH/c1-13(2,3)19-12(18)16-5-4-6-17-9-15-10(7-14)11(17)8-16;/h9H,4-8,14H2,1-3H3;1H
Standard InChI Key LBHNFBJENBACNW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCN2C=NC(=C2C1)CN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a fused bicyclic system comprising an imidazole ring condensed with a 1,4-diazepine moiety. Key structural elements include:

  • A tert-butyloxycarbonyl (Boc) group at position 8, providing steric bulk and protecting the amine functionality.

  • An aminomethyl substituent at position 1, enhancing solubility and enabling derivatization.

  • A hydrochloride salt at the secondary amine, improving crystallinity and stability .

Table 1: Physicochemical Properties

PropertyValue
CAS Number2177264-35-4
Molecular FormulaC13H23ClN4O2\text{C}_{13}\text{H}_{23}\text{ClN}_4\text{O}_2
Molecular Weight302.80 g/mol
DensityNot reported
Melting PointNot reported

Synthetic Methodologies

Annulation Strategies

The synthesis of imidazo[1,5-a][1, diazepines often employs one-pot annulation reactions. A representative protocol involves:

  • Substrate Activation: A 1,4-diazepine precursor (e.g., NN-nitrosoamidine) is treated with pp-toluenesulfonic acid (pp-TsOH) and bismuth triflate (Bi(OTf)3\text{Bi(OTf)}_3) in dichloroethane (DCE) .

  • Cyclization: Addition of acetonitrile at 150°C induces ring closure, forming the imidazo[1,5-a][1, diazepine core .

  • Functionalization: The aminomethyl group is introduced via alkylation with tert-butyl magnesium chloride at 0°C .

Table 2: Comparative Synthesis Routes

MethodReagentsYield (%)
Bi(OTf)₃ Catalysis pp-TsOH, DCE, 150°C70–85
Isocyanide Annulation TosMIC, KOtBu, THF, –78°C60–75

Industrial Applications and Scalability

Batch vs. Continuous Flow Synthesis

  • Batch Reactors: Achieve 85% purity but require extensive purification .

  • Continuous Flow Systems: Reduce reaction time by 40% and improve yield to 92% through precise temperature control .

Pharmaceutical Intermediates

This compound serves as a precursor to imidazobenzodiazepines like midazolam, where its Boc-protected amine is deprotected under acidic conditions .

Comparison with Structural Analogues

Table 3: Similar Compounds and Properties

CompoundCore StructureBioactivity Index
Pyrazolo[1,5-a] diazepinePyrazole ring0.85
Triazolo[1,5-a] diazepineTriazole ring0.82
BenzodiazepineBenzene + diazepine0.78

Differentiating Factors:

  • Higher metabolic stability compared to benzodiazepines due to the Boc group .

  • Enhanced solubility relative to pyrazolo analogues .

Future Directions

  • Pharmacokinetic Studies: Investigate oral bioavailability and blood-brain barrier penetration.

  • Industrial Optimization: Develop solvent-free annulation protocols to reduce environmental impact .

  • Therapeutic Exploration: Evaluate efficacy in anxiety disorders and epilepsy models.

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